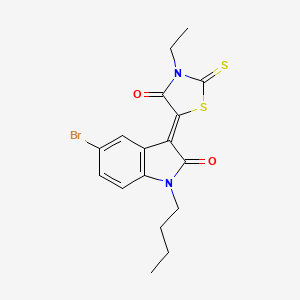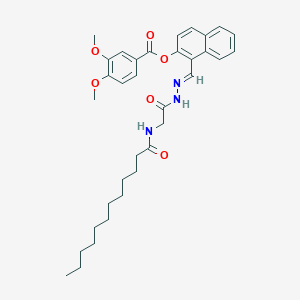![molecular formula C17H17N5O4S2 B12024749 ethyl [(3Z)-3-({[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}hydrazono)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetate CAS No. 624726-28-9](/img/structure/B12024749.png)
ethyl [(3Z)-3-({[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}hydrazono)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl [(3Z)-3-({[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}hydrazono)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetate is a complex organic compound that features a unique combination of functional groups, including a thiadiazole ring, an indole moiety, and an ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl [(3Z)-3-({[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}hydrazono)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetate typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting hydrazinecarbothioamide with appropriate aldehydes or ketones under acidic or basic conditions.
Indole Synthesis: The indole moiety can be prepared via Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.
Coupling Reactions: The thiadiazole and indole intermediates are then coupled using reagents such as acyl chlorides or anhydrides to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl [(3Z)-3-({[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}hydrazono)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetate can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The hydrazono group can be reduced to form hydrazines.
Substitution: The ester group can undergo nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Hydrazines.
Substitution: Amides or other ester derivatives.
Aplicaciones Científicas De Investigación
Ethyl [(3Z)-3-({[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}hydrazono)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetate has several applications in scientific research:
Medicinal Chemistry: It may be explored for its potential as an antimicrobial, anticancer, or anti-inflammatory agent.
Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.
Materials Science: Its unique structure may lend itself to applications in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of ethyl [(3Z)-3-({[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}hydrazono)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetate would depend on its specific application. For instance, in medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting their activity or modulating their function. The thiadiazole ring and hydrazono group are likely key functional groups involved in these interactions.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl [(3Z)-3-({[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}hydrazono)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetate: This compound itself.
This compound: Another similar compound.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which may confer unique chemical reactivity and biological activity compared to other similar compounds.
Propiedades
Número CAS |
624726-28-9 |
|---|---|
Fórmula molecular |
C17H17N5O4S2 |
Peso molecular |
419.5 g/mol |
Nombre IUPAC |
ethyl 2-[2-hydroxy-3-[[2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl]diazenyl]indol-1-yl]acetate |
InChI |
InChI=1S/C17H17N5O4S2/c1-3-26-14(24)8-22-12-7-5-4-6-11(12)15(16(22)25)20-19-13(23)9-27-17-21-18-10(2)28-17/h4-7,25H,3,8-9H2,1-2H3 |
Clave InChI |
FATBPGNOJPVQGS-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CN1C2=CC=CC=C2C(=C1O)N=NC(=O)CSC3=NN=C(S3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-(3-Bromophenyl)-2-[(3Z)-3-(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-YL]acetamide](/img/structure/B12024689.png)
![3-Ethyl-2-((4-fluorobenzyl)thio)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12024692.png)
![Ethyl 4-{[2-{[4-(ethoxycarbonyl)anilino]carbonyl}-3-(3-phenoxyphenyl)acryloyl]amino}benzoate](/img/structure/B12024699.png)
![5-(3,4-dichlorophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-isopropoxy-3-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12024701.png)
![5-(3-Fluorobenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12024709.png)
![ethyl 4-[({(3Z)-3-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetyl)amino]benzoate](/img/structure/B12024727.png)


![[2-[(E)-[(2-anilino-2-oxoacetyl)hydrazinylidene]methyl]-4-bromophenyl] 4-propoxybenzoate](/img/structure/B12024741.png)
![2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]acetohydrazide](/img/structure/B12024746.png)
![2-[4-(2-chlorobenzyl)piperazin-1-yl]-N'-[(E)-(2,5-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B12024748.png)
